molecular formula C6H6N2O2S2 B12528716 2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide CAS No. 683793-72-8

2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide

Cat. No.: B12528716
CAS No.: 683793-72-8
M. Wt: 202.3 g/mol
InChI Key: AKKKJRSJHKXEBN-UHFFFAOYSA-N
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Description

2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide is an organic compound that belongs to the class of thienothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorothiophene-2-carboxylic acid with thiosemicarbazide, followed by oxidation to form the desired thiadiazine ring. The reaction conditions often require the use of solvents such as dichloromethane or methanol and catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts unique chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

683793-72-8

Molecular Formula

C6H6N2O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

3-methyl-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C6H6N2O2S2/c1-4-7-5-2-11-3-6(5)12(9,10)8-4/h2-3H,1H3,(H,7,8)

InChI Key

AKKKJRSJHKXEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=CSC=C2N1

Origin of Product

United States

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